Cas no 849604-56-4 (N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide)

N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide 化学的及び物理的性質
名前と識別子
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- 849604-56-4
- N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide
- AKOS001414203
- EN300-26685198
- Z51177315
- N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide
-
- インチ: 1S/C15H17N3O4/c16-11-15(8-2-1-3-9-15)17-14(19)10-22-13-6-4-12(5-7-13)18(20)21/h4-7H,1-3,8-10H2,(H,17,19)
- InChIKey: VIHHVTIWRYDTQP-UHFFFAOYSA-N
- ほほえんだ: C(NC1(C#N)CCCCC1)(=O)COC1=CC=C([N+]([O-])=O)C=C1
計算された属性
- せいみつぶんしりょう: 303.12190603g/mol
- どういたいしつりょう: 303.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 108Ų
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 602.5±45.0 °C(Predicted)
- 酸性度係数(pKa): 10.97±0.20(Predicted)
N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685198-0.25g |
N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide |
849604-56-4 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
Enamine | EN300-26685198-0.5g |
N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide |
849604-56-4 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
Enamine | EN300-26685198-5g |
849604-56-4 | 90% | 5g |
$1406.0 | 2023-09-12 | ||
Enamine | EN300-26685198-10g |
849604-56-4 | 90% | 10g |
$2085.0 | 2023-09-12 | ||
Enamine | EN300-26685198-1.0g |
N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide |
849604-56-4 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
Enamine | EN300-26685198-0.05g |
N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide |
849604-56-4 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
Enamine | EN300-26685198-10.0g |
N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide |
849604-56-4 | 95.0% | 10.0g |
$2085.0 | 2025-03-20 | |
Enamine | EN300-26685198-5.0g |
N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide |
849604-56-4 | 95.0% | 5.0g |
$1406.0 | 2025-03-20 | |
Enamine | EN300-26685198-0.1g |
N-(1-cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide |
849604-56-4 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
Enamine | EN300-26685198-1g |
849604-56-4 | 90% | 1g |
$485.0 | 2023-09-12 |
N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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5. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamideに関する追加情報
Comprehensive Overview of N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide (CAS No. 849604-56-4): Properties, Applications, and Research Insights
N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide (CAS No. 849604-56-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a cyanocyclohexyl moiety with a nitrophenoxy acetamide backbone, offering versatile reactivity for synthetic modifications. Researchers have explored its potential as a key intermediate in the development of novel bioactive molecules, particularly in the context of enzyme inhibition and targeted drug delivery systems.
In recent years, the demand for high-purity synthetic intermediates like N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide has surged, driven by advancements in precision medicine and green chemistry initiatives. The compound's nitrophenoxy group contributes to its electron-withdrawing properties, making it valuable for designing photoactive materials and catalytic systems. Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to verify its structural integrity, with purity standards often exceeding 98% for research-grade applications.
The synthesis of CAS No. 849604-56-4 typically involves multi-step organic reactions, including nucleophilic substitution and amide coupling protocols. Optimization of these processes has become a hot topic in process chemistry forums, with researchers focusing on solvent reduction and atom economy improvements. These developments align with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices, addressing frequent search queries about eco-friendly synthesis routes for complex organics.
From a structure-activity relationship perspective, the cyanocyclohexyl component of this compound has shown intriguing interactions with biological targets. Computational chemistry studies utilizing molecular docking simulations suggest potential applications in kinase inhibitor design, a trending area in cancer therapeutics research. However, it's crucial to note that current investigations remain at the preclinical stage, with no approved therapeutic applications to date.
In material science applications, the 4-nitrophenoxy segment of the molecule has demonstrated utility in developing smart polymers and stimuli-responsive coatings. These applications leverage the compound's photochemical properties, particularly its ability to undergo controlled degradation under specific wavelengths. Such characteristics have sparked interest in advanced material design communities, especially for environmental sensing devices and controlled-release systems.
Quality control protocols for N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide emphasize rigorous spectroscopic characterization and chromatographic analysis. The compound's stability profile has been extensively studied under various storage conditions, with recommendations for anhydrous environments and low-temperature preservation to maintain optimal shelf life. These storage parameters frequently appear in technical discussions about compound handling best practices.
Emerging research directions explore the compound's potential in asymmetric synthesis and chiral resolution processes. The cyanocyclohexyl group's stereochemical influence has prompted investigations into its use as a chiral auxiliary or resolution agent for racemic mixtures. This aligns with current industry trends toward enantioselective synthesis techniques, a subject generating substantial interest in organic chemistry search queries.
Regulatory considerations for CAS No. 849604-56-4 emphasize proper laboratory safety protocols and waste management procedures. While not classified as hazardous under standard protocols, researchers are advised to follow GLP guidelines when handling the compound. These precautions reflect the scientific community's heightened awareness of responsible research practices, a theme consistently appearing in laboratory safety-related searches.
The commercial availability of N-(1-Cyanocyclohexyl)-2-(4-nitrophenoxy)acetamide through specialty chemical suppliers has facilitated its adoption in diverse research programs. Procurement specialists often search for bulk synthesis options and custom purity specifications, indicating the compound's growing importance in contract research organizations and academic laboratories worldwide.
Future research directions may explore the compound's potential in bioconjugation chemistry and prodrug development, leveraging its reactive sites for targeted molecular modifications. Such applications would capitalize on current interests in drug delivery optimization and therapeutic targeting strategies, frequently discussed in contemporary medicinal chemistry literature.
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